molecular formula C18H18N2O3S B495162 2-({1-[2-(2-methylphenoxy)ethyl]-1h-1,3-benzimidazol-2-yl}sulfanyl)acetic acid

2-({1-[2-(2-methylphenoxy)ethyl]-1h-1,3-benzimidazol-2-yl}sulfanyl)acetic acid

Cat. No.: B495162
M. Wt: 342.4g/mol
InChI Key: WVQOZCSNHXAYHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({1-[2-(2-methylphenoxy)ethyl]-1h-1,3-benzimidazol-2-yl}sulfanyl)acetic acid is a complex organic compound characterized by its unique structure, which includes a benzimidazole core linked to a phenoxyethyl group and a sulfanylacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[2-(2-methylphenoxy)ethyl]-1h-1,3-benzimidazol-2-yl}sulfanyl)acetic acid typically involves multi-step organic reactions. One common method starts with the preparation of the benzimidazole core, followed by the introduction of the phenoxyethyl group through nucleophilic substitution. The final step involves the addition of the sulfanylacetic acid moiety under controlled conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and yield. Additionally, purification processes like recrystallization and chromatography are employed to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-({1-[2-(2-methylphenoxy)ethyl]-1h-1,3-benzimidazol-2-yl}sulfanyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

2-({1-[2-(2-methylphenoxy)ethyl]-1h-1,3-benzimidazol-2-yl}sulfanyl)acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: It can be used in the production of advanced materials with specific properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism of action of 2-({1-[2-(2-methylphenoxy)ethyl]-1h-1,3-benzimidazol-2-yl}sulfanyl)acetic acid involves its interaction with specific molecular targets. The benzimidazole core is known to interact with various enzymes and receptors, potentially inhibiting their activity. The phenoxyethyl group may enhance the compound’s binding affinity, while the sulfanylacetic acid moiety can participate in redox reactions, further modulating the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({1-[2-(2-methylphenoxy)ethyl]-1h-1,3-benzimidazol-2-yl}sulfanyl)acetic acid is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in fields requiring precise molecular interactions.

Properties

Molecular Formula

C18H18N2O3S

Molecular Weight

342.4g/mol

IUPAC Name

2-[1-[2-(2-methylphenoxy)ethyl]benzimidazol-2-yl]sulfanylacetic acid

InChI

InChI=1S/C18H18N2O3S/c1-13-6-2-5-9-16(13)23-11-10-20-15-8-4-3-7-14(15)19-18(20)24-12-17(21)22/h2-9H,10-12H2,1H3,(H,21,22)

InChI Key

WVQOZCSNHXAYHV-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1OCCN2C3=CC=CC=C3N=C2SCC(=O)O

Canonical SMILES

CC1=CC=CC=C1OCCN2C3=CC=CC=C3N=C2SCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.